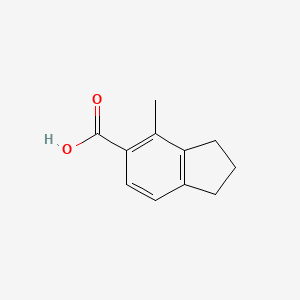

4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9-4-2-3-8(9)5-6-10(7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCADQAJJLQJJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-methylindanone.

Reduction: The carbonyl group of 4-methylindanone is reduced to form 4-methyl-2,3-dihydro-1H-indene.

Carboxylation: The resulting compound undergoes carboxylation to introduce the carboxylic acid group at the 5th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Scientific Applications of 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid

This compound and its derivatives, particularly the (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride form, exhibit significant potential in scientific research, especially in medicinal chemistry. The compound's unique structure, featuring an indene ring system, an amino group, and a carboxylic acid group, contributes to its diverse applications.

Indene derivatives, including this compound, have demonstrated a variety of biological activities.

- Antitumor Activity: Indane derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . These compounds are useful for inducing apoptosis in cells that overexpress IAP proteins and can be used for treating cancer types that fail to undergo apoptosis, including cancers of the neuroblastoma, intestine, esophagus, and more .

- Antibacterial Properties: These compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

- Anti-inflammatory Effects: Studies suggest that these compounds may reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.

- Treatment of Hypoxic Symptoms: 2,3-dihydro-1H-indene derivatives and their salts have demonstrated excellent activity in improving anoxemic and hypoxic symptoms and syndromes . They are also useful as improving agents for treating disturbances of consciousness caused by cerebrovascular disorders, encephalitides, brain tumors, and more .

Case Studies

- Antitumor Efficacy: In a study on cancer cell lines, (S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride induced apoptosis, with a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Antibacterial Activity: Experiments evaluating the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli showed moderate antibacterial activity.

Further Research

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes or receptors. The indene structure provides a rigid framework that can enhance selectivity and potency in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

- Positional Effects : Substitutions at positions 4, 5, and 6 influence electronic properties and steric hindrance. For example, the 4-methyl group enhances hydrophobicity, while the 5-carboxylic acid enables salt formation .

- Functional Group Diversity: Amino (e.g., (S)-1-amino analogue) and ester derivatives (e.g., ethyl ester) alter solubility and reactivity. The ethyl ester in is lipophilic, making it suitable for prodrug formulations .

- Stereochemistry: Enantiomers like (R)- and (S)-3-amino derivatives () exhibit distinct biological interactions due to chiral centers .

Solubility and Stability

Biological Activity

4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound belonging to the indene family, characterized by a bicyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a carboxylic acid group at the 5th position and a methyl group at the 4th position of the indene structure. This specific arrangement influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Electrophilic Substitution : The indene structure allows for electrophilic substitution reactions, which can modify its biological activity.

These interactions can influence enzyme kinetics and receptor binding, making it an important compound in drug design.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Research indicates that derivatives of indene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Some studies have demonstrated that indene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, including kinases associated with cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in pancreatic cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme Inhibition | Inhibits DDR1 kinase activity |

Case Study: Anticancer Properties

A notable study published in Nature demonstrated that derivatives of this compound could effectively suppress tumor growth in vivo. The compound exhibited a half-maximal inhibitory concentration (IC50) value of approximately 14.9 nM against DDR1, a receptor implicated in breast and gastric cancers .

Case Study: Anti-inflammatory Effects

Another investigation revealed that similar compounds could downregulate the expression of inflammatory markers in cellular models. This suggests potential therapeutic applications for treating inflammatory diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest low toxicity levels at therapeutic doses, making it a candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Reagent selection : Use 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors, with acetic acid as the solvent and sodium acetate as a catalyst . Reflux conditions (3–5 hours) are critical for cyclization and condensation reactions.

- Purification : Recrystallize the product from a DMF/acetic acid mixture (1:1 v/v) to remove unreacted starting materials and byproducts .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives to 1.0 equiv of thiazolone) to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of the synthesized compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column and UV detection at 254 nm to assess purity.

- Spectroscopy : Employ -NMR (DMSO-) to confirm the presence of the carboxylic acid proton (δ 12.1–12.3 ppm) and methyl groups (δ 1.2–1.4 ppm) .

- Elemental analysis : Validate molecular composition (e.g., CHO) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction yields or byproducts)?

- Methodology :

- DFT calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to model reaction pathways and identify transition states. Compare theoretical vs. experimental NMR chemical shifts to validate intermediates .

- Mechanistic studies : Analyze the role of sodium acetate in facilitating Knoevenagel condensations via base-catalyzed deprotonation . Conflicting yields may arise from steric hindrance in bicyclic intermediates, which can be mitigated by substituting electron-withdrawing groups .

Q. What strategies are effective for improving the solubility and stability of this compound in biological assays?

- Methodology :

- Derivatization : Synthesize methyl or ethyl esters to enhance lipophilicity. For example, reflux with methanol/HSO to produce the methyl ester derivative .

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without destabilizing the carboxylic acid moiety. Monitor degradation via LC-MS over 24 hours .

Q. How can researchers validate the electronic properties of this compound for materials science applications?

- Methodology :

- Electrochemical analysis : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF) to determine redox potentials. The carboxylic acid group typically shows an irreversible oxidation peak at +1.2 V vs. Ag/AgCl .

- X-ray crystallography : Resolve crystal packing interactions (e.g., hydrogen-bonding networks between carboxylic acid dimers) to correlate structure with conductivity .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying amounts of byproducts (e.g., dimerized or oxidized derivatives)?

- Root cause :

- Oxygen sensitivity : The indene backbone is prone to oxidation under prolonged reflux. Use inert atmospheres (N) and add antioxidants like BHT (0.1 wt%) to suppress radical formation .

- Temperature gradients : Inconsistent heating during reflux leads to partial decomposition. Use a thermostated oil bath (±2°C accuracy) for reproducibility .

Methodological Best Practices

Q. What analytical techniques are critical for distinguishing positional isomers (e.g., 5-carboxylic vs. 4-carboxylic acid derivatives)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.